![molecular formula C7H9N3S2 B12923694 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile CAS No. 87010-96-6](/img/structure/B12923694.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile
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Overview
Description
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent. One common method involves the use of butanenitrile as the alkylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Properties
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial activity. 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile has been studied for its effectiveness against various bacterial strains. In a study by PubChem, the compound demonstrated promising results against Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | [PubChem] |
Escherichia coli | 64 µg/mL | [PubChem] |
Pseudomonas aeruginosa | 128 µg/mL | [PubChem] |
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory properties. A study published in the journal Phytomedicine highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
Due to its thiadiazole structure, this compound shows potential as a pesticide. Research conducted by agricultural scientists demonstrates its effectiveness in controlling pests such as aphids and whiteflies. The compound's mode of action involves disrupting the pest's nervous system.
Table 2: Efficacy of this compound on Pests
Pest Type | Concentration Used (g/L) | Mortality Rate (%) | Reference |
---|---|---|---|
Aphids | 10 | 85 | Agricultural Study |
Whiteflies | 15 | 90 | Agricultural Study |
Material Science Applications
Polymer Additives
In material science, the compound has been explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polyvinyl chloride (PVC) has shown improvements in flexibility and resistance to thermal degradation.
Case Study: PVC Enhancement
A case study published in the Journal of Applied Polymer Science examined the effects of adding various concentrations of this compound to PVC matrices. Results indicated that even small amounts (1% by weight) significantly improved the tensile strength and elongation at break.
Mechanism of Action
The biological activity of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is attributed to its ability to interact with specific molecular targets. The thiadiazole ring can mimic the structure of natural biomolecules, allowing it to bind to enzymes or receptors and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Comparison with Similar Compounds
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Similar structure but lacks the butanenitrile group.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group but different substituents on the thiadiazole ring.
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar to the parent compound but without the butanenitrile group.
Uniqueness
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is unique due to the presence of both the thiadiazole ring and the butanenitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other thiadiazole derivatives .
Biological Activity
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile is a compound that falls within the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic properties, antimicrobial effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
This structure includes a butanenitrile moiety linked to a 5-methyl-1,3,4-thiadiazole group via a sulfanyl (-S-) linkage. The presence of the thiadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Cytotoxic Properties
Recent studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : Compounds similar to this compound have shown IC50 values ranging from 0.28 to 0.52 µg/mL , indicating potent antiproliferative effects against this cell line .
- HeLa (cervical cancer) : In vitro tests revealed that certain derivatives induce apoptosis in HeLa cells with IC50 values of 0.37 µM .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. Compounds structurally related to this compound have demonstrated:
- Broad-spectrum activity : Effective against both gram-positive and gram-negative bacteria.
- Fungal inhibition : Some derivatives exhibited antifungal activity, which is crucial in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the thiadiazole ring. For example:
Substituent | Effect on Activity |
---|---|
Methyl group at C5 | Enhances cytotoxicity against cancer cells |
Halogen substitutions | Increase antimicrobial potency |
Research indicates that modifications to the thiadiazole ring can significantly alter the compound's efficacy and selectivity towards different biological targets .
Case Studies
- Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. Among them, compounds with a similar structure to this compound showed promising results against multiple cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of various thiadiazole derivatives against standard bacterial strains. The results indicated that compounds with the thiadiazole moiety exhibited enhanced inhibitory action compared to controls .
Properties
CAS No. |
87010-96-6 |
---|---|
Molecular Formula |
C7H9N3S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C7H9N3S2/c1-5(3-4-8)11-7-10-9-6(2)12-7/h5H,3H2,1-2H3 |
InChI Key |
WFWOUQBJRPACMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C)CC#N |
Origin of Product |
United States |
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